REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]([O:15][CH2:16][C:17]([C:19]1[CH:20]=[CH:21][C:22]2[C:31]3[C:26](=[CH:27][C:28]([C:32](=[O:49])[CH2:33][O:34][C:35]([CH:37]4[CH2:41][CH2:40][CH2:39][N:38]4[C:42]([O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[O:43])=[O:36])=[CH:29][CH:30]=3)[O:25][CH2:24][C:23]=2[CH:50]=1)=[O:18])=[O:14])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Br:51][C:52]1[CH:61]=[C:60]2[C:55]([C:56]3[CH:65]=[CH:64][C:63]([Br:66])=[CH:62][C:57]=3[CH2:58][O:59]2)=[CH:54][CH:53]=1.C([Sn](CCCC)(CCCC)C(OCC)=C)CCC.C1C(=O)N(Br)C(=O)C1.C(OC(N1CCCC1C(O)=O)=O)(C)(C)C.CCN(C(C)C)C(C)C>O1CCOCC1.C(OCC)(=O)C.C(#N)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Br:51][C:52]1[CH:61]=[C:60]2[C:55]([C:56]3[CH:65]=[CH:64][C:63]([Br:66])=[CH:62][C:57]=3[C:58](=[O:2])[O:59]2)=[CH:54][CH:53]=1.[C:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]([O:15][CH2:16][C:17]([C:19]1[CH:20]=[CH:21][C:22]2[C:31]3[C:26](=[CH:27][C:28]([C:32](=[O:49])[CH2:33][O:34][C:35]([CH:37]4[CH2:41][CH2:40][CH2:39][N:38]4[C:42]([O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[O:43])=[O:36])=[CH:29][CH:30]=3)[O:25][CH2:24][C:23]=2[CH:50]=1)=[O:18])=[O:14])([O:3][C:4]([CH3:6])([CH3:7])[CH3:5])=[O:2] |^1:135,137,156,175|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
PdCl2(Ph3)2
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,8-dibromo-6H-benzo[c]chromene
|
Quantity
|
539 mg
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2C3=C(COC2=C1)C=C(C=C3)Br
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
74 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
Pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-(2-{8-[2-(1-Boc-pyrrolidine-2-carbonyloxy)-acetyl]-6H-benzo[c]chromen-3-yl}-2-oxo-ethyl)ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(CCC1)C(=O)OCC(=O)C=1C=CC2=C(COC3=CC(=CC=C23)C(COC(=O)C2N(CCC2)C(=O)OC(C)(C)C)=O)C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C(=O)O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue conbine with the solid collected
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by flash chromatography
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C3=C(C(OC2=C1)=O)C=C(C=C3)Br
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(CCC1)C(=O)OCC(=O)C=1C=CC2=C(COC3=CC(=CC=C23)C(COC(=O)C2N(CCC2)C(=O)OC(C)(C)C)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |